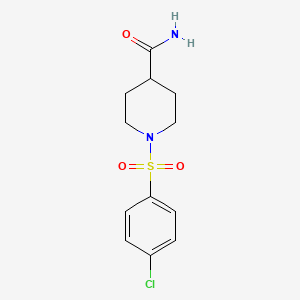
1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide is a novel piperidine-based sulfonyl compound. It has a molecular formula of C17H24ClN3O3S, an average mass of 385.909 Da, and a monoisotopic mass of 385.122681 Da. The compound features a piperidine core, a six-membered ring containing one nitrogen atom, and a sulfonyl group attached to a 4-chlorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide typically involves the condensation of 4-chlorobenzenesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide has several scientific research applications:
Alzheimer’s Disease Treatment: Derivatives of this compound have shown enzyme inhibition activity against acetylcholinesterase, an enzyme linked to Alzheimer’s pathology.
Antioxidant and Anticholinesterase Activity: The compound has been evaluated for its antioxidant capacity and anticholinesterase activity, showing significant potential in these areas.
Antibacterial Potential: It has exhibited significant inhibitory activity against various bacterial strains, including Salmonella typhi and Escherichia coli.
Antimicrobial Activity in Agriculture: The compound has demonstrated antimicrobial activities against pathogens affecting tomato plants.
Insecticidal Activities: It has shown insecticidal activities against Plutella xylostella, indicating its potential application in pest control.
Anticancer Potential: Certain derivatives have demonstrated strong anticancer activities, suggesting their potential therapeutic use in cancer treatment.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function in Alzheimer’s patients.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to its antioxidant properties.
Antibacterial and Antimicrobial Activity: The compound disrupts bacterial cell walls and inhibits the growth of pathogens, making it effective against various bacterial strains and agricultural pathogens.
Insecticidal Activity: It interferes with the nervous system of insects, leading to their paralysis and death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
1-(4-Chlorophenyl)sulfonylpiperidine-4-methanol: Similar structure but with a hydroxyl group instead of a carboxamide group.
1-(4-Chlorophenyl)sulfonylpiperidine-4-amine: Similar structure but with an amine group instead of a carboxamide group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c13-10-1-3-11(4-2-10)19(17,18)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOOMXCDQHIKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
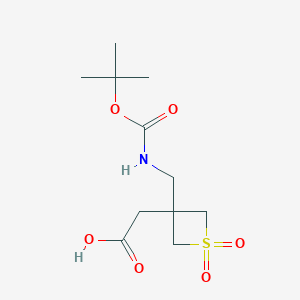
![4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2851042.png)
![N-[1-(1H-indole-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2851043.png)

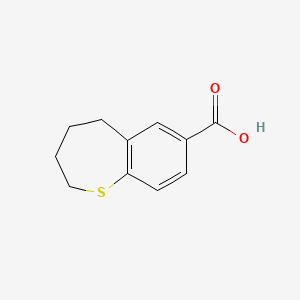
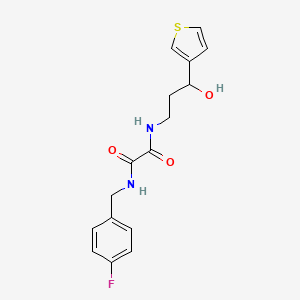
![3-methyl-5-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2851049.png)
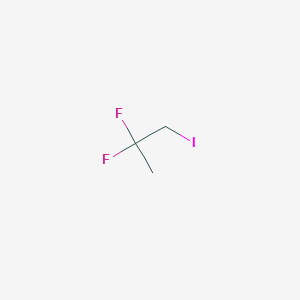
![ETHYL 4,5-DIMETHYL-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B2851052.png)
![methyl 2-[1-(3-chloro-2,4-difluorophenyl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2851053.png)
![N-(3-methoxypropyl)-3-[1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/new.no-structure.jpg)
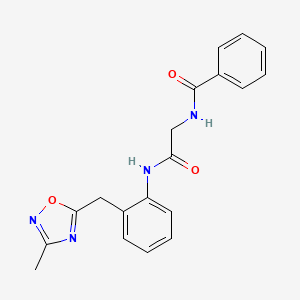
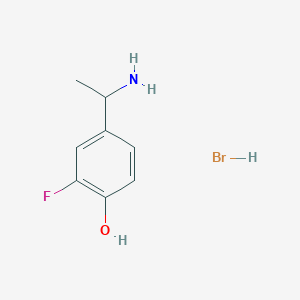
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2851062.png)
